1H-indol-7-amine chemical structure and properties
1H-indol-7-amine chemical structure and properties
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-indol-7-amine (also known as 7-aminoindole), a pivotal heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the broader biological context of indole-based compounds and the potential of the 1H-indol-7-amine scaffold in drug discovery, particularly as a precursor for pharmacologically active molecules.
Chemical Identity and Properties
1H-indol-7-amine is an aromatic heterocyclic compound featuring an indole core substituted with an amine group at the 7-position.[1] This structure is a common motif in various biologically active molecules and serves as a valuable intermediate for the synthesis of more complex derivatives.[2][3]
Chemical Structure:
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Synonyms: 7-Aminoindole, 7-Amino-1H-indole[5]
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SMILES: Nc1c2Nccc2ccc1[4]
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InChIKey: WTFWZOSMUGZKNZ-UHFFFAOYSA-N[1]
The key physicochemical and spectroscopic properties of 1H-indol-7-amine are summarized in the tables below.
Table 1: Physicochemical Properties of 1H-indol-7-amine
| Property | Value | Source(s) |
| CAS Number | 5192-04-1 | [1][4][6] |
| Molecular Weight | 132.17 g/mol | [1][6] |
| Appearance | Orange to brown to dark purple powder/crystal | [5][6] |
| Melting Point | 95-100 °C | [5][7] |
| Purity | >98.0% (GC) | [6] |
Table 2: Predicted Spectroscopic Characteristics
| Technique | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR | Amine Protons (N-H₂) | Broad singlet, ~3.0-5.0 ppm |
| Indole Proton (N-H) | Broad singlet, variable shift | |
| Aromatic Protons (C-H) | ~6.5-7.5 ppm | |
| ¹³C NMR | Aromatic Carbons | ~100-140 ppm |
| Carbon attached to NH₂ (C7) | Deshielded, specific shift depends on environment | |
| IR Spectroscopy | N-H₂ Stretch (asymmetric & symmetric) | Two bands, ~3300-3500 cm⁻¹ |
| C-N Stretch (aromatic amine) | ~1250-1350 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 132 (even value, consistent with Nitrogen Rule) |
Synthesis and Characterization
The most common and direct route for synthesizing 1H-indol-7-amine is through the chemical reduction of 7-nitroindole.[8] This method is efficient and avoids the potential stability issues of precursors required for other methods like the Fischer indole synthesis.[8][9]
Caption: General workflow for the synthesis of 1H-indol-7-amine.
This protocol provides a generalized methodology for the catalytic hydrogenation of 7-nitroindole. Researchers should optimize conditions based on available laboratory equipment and safety protocols.
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Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 7-nitroindole (1.0 eq) in an appropriate solvent such as ethanol or ethyl acetate.
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Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the reaction vessel and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude 1H-indol-7-amine by silica gel column chromatography or recrystallization from a suitable solvent system to obtain the final product of high purity.
Characterization: The identity and purity of the synthesized 1H-indol-7-amine should be confirmed using spectroscopic methods such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The obtained data should align with the predicted characteristics outlined in Table 2.
Biological and Pharmacological Context
The indole nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous natural products and synthetic drugs.[10] Indole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][11][12]
While 1H-indol-7-amine is primarily used as a chemical intermediate, its structure is of significant interest to drug developers. The amino-indole core is a key component of many kinase inhibitors, which function by competing with ATP at the enzyme's active site. The nitrogen atoms of the indole and the amine group can form critical hydrogen bonds within the kinase ATP-binding pocket, making this scaffold an excellent starting point for designing potent and selective inhibitors.
Caption: Hypothetical inhibition of an RTK signaling pathway.
The diagram above illustrates a potential mechanism of action for a drug candidate derived from the 1H-indol-7-amine scaffold. By functionalizing the core structure, medicinal chemists can develop molecules that specifically target the ATP-binding site of pathogenic kinases, thereby blocking downstream signaling pathways responsible for diseases like cancer.
Safety and Handling
1H-indol-7-amine is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[1][6]
Table 3: GHS Hazard Information
| Code | Hazard Statement | Class |
| H302 | Harmful if swallowed | Acute toxicity, oral[6][13] |
| H315 | Causes skin irritation | Skin corrosion/irritation[1][6] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation[1][6] |
| H335 | May cause respiratory irritation | Specific target organ toxicity[1] |
Precautionary Measures:
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P264: Wash skin thoroughly after handling.[6]
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P270: Do not eat, drink or smoke when using this product.[6]
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P280: Wear protective gloves, eye protection, and face protection.[6]
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P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5][6]
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
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P501: Dispose of contents/container to an approved waste disposal plant.[5][6]
This substance should only be used for laboratory research and development purposes by trained personnel.[6] Always consult the full Safety Data Sheet (SDS) before use.
References
- 1. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. 1H-INDOL-7-AMINE | CAS 5192-04-1 [matrix-fine-chemicals.com]
- 5. 1H-Indol-7-amine | 5192-04-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 1H-Indol-7-amine, 200MG | Labscoop [labscoop.com]
- 7. parchem.com [parchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. 1H-indazol-7-amine | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]
